[3,5-Bis(trifluoromethyl)phenoxy]propane
Overview
Description
[3,5-Bis(trifluoromethyl)phenoxy]propane: is an organic compound with the molecular formula C11H10F6O It is characterized by the presence of two trifluoromethyl groups attached to a phenoxy ring, which is further connected to a propane chain
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives, have been found to be potent growth inhibitors of drug-resistant bacteria .
Mode of Action
A compound with a similar structure, ((s)-3-(3,5-bis(trifluoromethyl)phenyl)-1-(2′-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1′-binaphthalen]-2-yl)-1-isopropylurea, has been reported to act as a hydrogen bonding phase-transfer catalyst capable of activating csf for the asymmetric nucleophilic fluorination of sulfoniums .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used as hydrogen donors in the extraction of aluminium (iii) and gallium (iii) with 2,4-pentanedione in heptane .
Result of Action
Compounds with similar structures have been found to inhibit the growth of drug-resistant bacteria .
Action Environment
It’s worth noting that the compound contains volatile organic compounds (voc) which will evaporate easily from all surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,5-Bis(trifluoromethyl)phenoxy]propane typically involves the reaction of 3,5-bis(trifluoromethyl)phenol with 1-bromopropane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: [3,5-Bis(trifluoromethyl)phenoxy]propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like or to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like or in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: [3,5-Bis(trifluoromethyl)phenoxy]propane is used as a building block in organic synthesis
Biology: The compound’s fluorinated groups can enhance the bioavailability and metabolic stability of biologically active molecules, making it a useful component in drug design and development.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
- [4-(Trifluoromethyl)phenoxy]propane
- [2,4-Bis(trifluoromethyl)phenoxy]propane
- [3,5-Bis(trifluoromethyl)phenoxy]ethane
Comparison: Compared to similar compounds, [3,5-Bis(trifluoromethyl)phenoxy]propane is unique due to the presence of two trifluoromethyl groups at the 3 and 5 positions of the phenoxy ring. This structural feature imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-propoxy-3,5-bis(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6O/c1-2-3-18-9-5-7(10(12,13)14)4-8(6-9)11(15,16)17/h4-6H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAXEOKVHDKGBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420977-70-3 | |
Record name | 3,5-Bis(trifluoromethyl)phenyl propyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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